molecular formula C12H18N2O2S B2609202 Methyl 4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate CAS No. 2287318-45-8

Methyl 4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate

Cat. No. B2609202
CAS RN: 2287318-45-8
M. Wt: 254.35
InChI Key: BSGMOFIMTZOOJS-UHFFFAOYSA-N
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Description

Piperidine derivatives, which this compound is, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives is a topic of ongoing research. Recent scientific literature has focused on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific structure of “Methyl 4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate” would need to be determined through further analysis.


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific reactions involving “Methyl 4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate” would need to be studied further.

Future Directions

The field of piperidine derivatives is a rapidly evolving area of research, with new synthetic methods and applications being developed . Future research will likely continue to explore the potential of these compounds in various pharmaceutical applications.

properties

IUPAC Name

methyl 4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-8-11(12(15)16-2)17-10(14-8)7-9-3-5-13-6-4-9/h9,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGMOFIMTZOOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC2CCNCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate

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